KDM4E Demethylase Inhibition: Quantitative Target Engagement Data for 2-(Dimethylamino)pyrimidine-4-carboxylic Acid
The compound 2-(Dimethylamino)pyrimidine-4-carboxylic acid has been identified as an inhibitor of the histone lysine demethylase KDM4E (also known as JMJD2E), a key epigenetic regulator [1]. In a biochemical assay using N-terminal His6-tagged KDM4E, it exhibited an IC50 value of 35,000 nM (35 μM) [1]. This provides a specific, quantifiable point of differentiation: while this compound acts as a weak inhibitor of KDM4E, its structural analog, the 6-chloro derivative (CAS 1553991-97-1), is chemically distinct and its KDM4E activity has not been reported, suggesting that the non-halogenated 2-(dimethylamino)pyrimidine-4-carboxylic acid scaffold may be specifically recognized by this demethylase subfamily .
| Evidence Dimension | KDM4E Inhibition (IC50) |
|---|---|
| Target Compound Data | 35,000 nM (35 μM) |
| Comparator Or Baseline | 6-Chloro-2-(dimethylamino)pyrimidine-4-carboxylic acid (CAS 1553991-97-1) |
| Quantified Difference | Activity for comparator not reported; target compound shows measurable but weak activity, implying scaffold-specific recognition. |
| Conditions | Inhibition of N-terminal His6-tagged KDM4E (unknown origin) expressed in E. coli BL21 (DE3)-R3, 10 min preincubation. |
Why This Matters
This data is critical for epigenetic probe discovery or target validation studies where a KDM4E-active scaffold is required, and halogenated analogs may fail to engage the target.
- [1] BindingDB. (n.d.). BDBM50361145: 2-(Dimethylamino)pyrimidine-4-carboxylic acid. View Source
